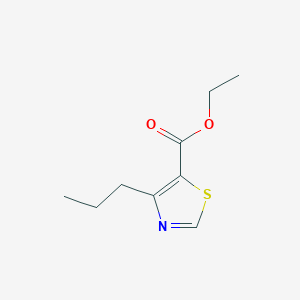

Ethyl 4-propylthiazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

ethyl 4-propyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H13NO2S/c1-3-5-7-8(13-6-10-7)9(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

ZCGNAOOTQDQKAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC=N1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Propylthiazole 5 Carboxylate

Classical Synthetic Routes to Thiazole-5-Carboxylates

Traditional methods for synthesizing the thiazole (B1198619) core have been fundamental in organic chemistry for over a century. These routes typically involve the cyclization of acyclic precursors and subsequent functional group manipulations.

A primary and widely used method for constructing the thiazole ring is the condensation reaction between an α-halo carbonyl compound and a thioamide. orientjchem.org This reaction is a cornerstone of thiazole synthesis due to its reliability and the accessibility of starting materials. youtube.com In the context of ethyl 4-propylthiazole-5-carboxylate, this would involve the reaction of an ethyl 2-halo-3-oxohexanoate with thioformamide.

The aforementioned condensation reaction is famously known as the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. synarchive.com It remains one of the most important and versatile methods for preparing thiazole derivatives. chemhelpasap.com The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. synarchive.com For the synthesis of the target molecule, a key starting material would be ethyl 2-chloro-3-oxohexanoate, which contains the necessary propyl and ethyl carboxylate moieties.

The general mechanism proceeds in three main stages:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halo ketone/ester to displace the halide.

Cyclization: The nitrogen atom of the intermediate attacks the carbonyl group, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

Dehydration: Elimination of a water molecule from the hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring. chemhelpasap.com

Modifications to the Hantzsch synthesis have been developed to improve yields and expand its scope. These include the use of microwave irradiation, which can significantly reduce reaction times compared to conventional heating. nih.gov Solvent-free conditions have also been explored as an environmentally benign alternative, sometimes involving grinding the reactants together at room temperature. researchgate.net

| Variation | Key Reactants | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Hantzsch | α-Haloketone/ester, Thioamide | Reflux in ethanol (B145695) or similar solvent | Well-established, versatile | chemhelpasap.comsynarchive.com |

| Microwave-Assisted | α-Haloketone/ester, Thioamide | Microwave irradiation (e.g., 90°C, 30 min) | Reduced reaction time, often higher yields | nih.gov |

| Solvent-Free | α-Haloketone/ester, Thioamide | Grinding at room temperature or gentle heating | Environmentally friendly, simple workup | researchgate.net |

| Water-Based Synthesis | α-Halogenated β-keto esters, Thiourea | Heating in water (e.g., 50°C), often with a phase-transfer catalyst like β-cyclodextrin | Green solvent, sustainable | organic-chemistry.org |

The ethyl ester group at the 5-position of the thiazole ring can be introduced either before or after the ring-forming reaction. If the synthesis begins with 4-propylthiazole-5-carboxylic acid, the ethyl ester can be formed through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting ester yields the final product. masterorganicchemistry.com

Alternatively, if a different ester, such as a methyl ester, is synthesized first, the ethyl ester can be obtained via transesterification. This process involves treating the initial ester with ethanol in the presence of an acid or base catalyst to exchange the alkoxy group.

Another route involves the halogen-metal exchange of 5-bromothiazole (B1268178) with a reagent like n-butyllithium to form 5-thiazolyllithium. This intermediate can then be carboxylated using carbon dioxide to produce thiazole-5-carboxylic acid, which can subsequently be esterified. researchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods. These approaches often combine multiple steps into a single operation and utilize advanced catalytic systems.

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants. researchgate.net This strategy is advantageous as it reduces the number of synthetic steps, minimizes waste from intermediate purification, and saves time and resources. researchgate.net

Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov For instance, a one-pot reaction can be designed using an aldehyde, an amine, a sulfur source (like elemental sulfur or a thioamide), and a component to provide the C4-C5 fragment of the ring. A chemoenzymatic one-pot synthesis has been reported, where trypsin catalyzes the multicomponent reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates to produce thiazole derivatives in high yields under mild conditions. nih.gov Another approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst. eurekaselect.com These methods provide a convergent and modular route to highly substituted thiazoles.

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Trypsin, 45°C | High yields, mild conditions, enzymatic catalysis | nih.gov |

| Domino Reaction | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Microwave irradiation in water | Green solvent, catalyst-free, rapid | bepls.com |

| Three-Component Reaction | Aldehydes, Isothiocyanates, Alkyl bromides | Ammonium acetate (B1210297) | Green synthesis approach | eurekaselect.com |

| Copper-Catalyzed MCR | Amines, Aldehydes, Elemental sulfur | CuBr₂, O₂ atmosphere, 80°C | Dehydrogenative sulfuration/annulation sequence | thieme-connect.com |

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds like thiazoles. While classical methods often build the ring from acyclic precursors, catalytic methods can enable the direct formation of C-C or C-heteroatom bonds on a pre-formed thiazole core or facilitate novel cyclization pathways.

Palladium catalysts are particularly effective for direct C-H arylation reactions. nih.gov For instance, a pre-functionalized thiazole, such as ethyl 4-halothiazole-5-carboxylate, could potentially be coupled with a propyl-containing organometallic reagent (e.g., propylzinc chloride or propylboronic acid) in a Suzuki or Negishi-type cross-coupling reaction to introduce the propyl group at the C4 position. Conversely, direct C-H functionalization could be envisioned, where a C-H bond on the thiazole ring is selectively activated and coupled with a propyl halide.

Copper-catalyzed reactions have also emerged as a valuable method for thiazole synthesis. One reported method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org Another copper-catalyzed, one-pot method synthesizes 2,5-disubstituted thiazoles from amines, aldehydes, and elemental sulfur. thieme-connect.com While these examples may not directly produce a 4,5-disubstituted pattern like the target molecule, they highlight the potential of transition-metal catalysis to create novel and efficient pathways for constructing the thiazole scaffold.

Organocatalytic and Biocatalytic Pathways

Organocatalysis in the context of thiazole synthesis, particularly for derivatives like this compound, represents a burgeoning area of research. While specific organocatalytic methods for this exact compound are not extensively documented, the principles of organocatalysis can be applied to the Hantzsch synthesis. For instance, chiral phosphoric acids have been successfully employed in the enantioselective Hantzsch synthesis of polyhydroquinolines, demonstrating the potential of organocatalysts to control stereochemistry in related heterocyclic syntheses. nih.gov The mechanism often involves the activation of substrates through hydrogen bonding or the formation of iminium ions, facilitating the key bond-forming steps. Hantzsch esters themselves are utilized as reagents in various organocatalytic enantioselective transformations, highlighting the synergy between these reagents and organocatalysis. mdpi.comorganic-chemistry.orgrsc.org

Biocatalytic pathways offer a green and highly selective alternative for the synthesis of heterocyclic compounds. epfl.chcancer.gov Lipases, a class of enzymes that catalyze hydrolysis and esterification reactions, have been explored for the synthesis of various esters and could be potentially applied to the synthesis of this compound. jmbfs.orgatlantis-press.comnih.govnih.gov For instance, lipase-catalyzed condensation of aryl ethanones with thioamides in an aqueous medium, assisted by ultrasound, has been reported for the synthesis of 2,4-disubstituted thiazoles. nih.gov This approach avoids the use of hazardous organic solvents and toxic catalysts. The formation of the thiazole ring's C-C bond can also be envisioned through the application of C-C bond-forming enzymes, a field that has seen significant advances in recent years. nih.govbohrium.commdpi.comelsevierpure.com These biocatalytic methods often operate under mild conditions, reducing energy consumption and byproduct formation.

Electrochemical Synthesis of Thiazole Derivatives

Electrochemical methods provide a sustainable and efficient route for the synthesis of thiazole derivatives, often proceeding under mild conditions without the need for chemical oxidants. researchgate.net The electrochemical oxidative cyclization of enaminones with thioamides is a notable example of this approach, leading to the formation of thiazoles. While a specific electrochemical synthesis for this compound has not been detailed, the general principles are applicable. This method involves the anodic oxidation of a suitable precursor, generating a reactive intermediate that undergoes cyclization to form the thiazole ring. The electrochemical synthesis of 1,3,4-thiadiazol-2-ylthio-substituted catechols in an aqueous medium further illustrates the potential of electrochemistry in synthesizing sulfur-containing heterocycles. researchgate.net The reduction of N-thioamidoimidates at a mercury electrode also presents a potential electrochemical pathway to thiazolo[5,4-d]thiazoles. researchgate.net

Photochemical Reactions for Thiazole Annulation

Photochemical reactions, utilizing visible light as a renewable energy source, have emerged as a powerful tool in modern organic synthesis. epfl.chacs.orgresearchgate.net While direct photochemical synthesis of this compound is not prominently reported, photocatalytic C-H functionalization presents a promising strategy for the synthesis and modification of thiazole derivatives. rsc.orgnih.gov For instance, aerobic visible-light driven photoredox catalysis has been used for the formation of 2-substituted benzothiazoles through radical cyclization. The mechanism of photochemical transformations of related heterocyclic systems, such as tetrazole derivatives, has been studied and often involves the formation of reactive intermediates upon photoextrusion of small molecules. rsc.org Hantzsch esters are also known to participate in photoredox reactions, acting as electron donors and proton sources, which could be harnessed in novel synthetic pathways to thiazoles. rsc.org

Green Chemistry Principles in the Synthesis of Thiazoles (e.g., Solvent-Free, Aqueous Media)

The application of green chemistry principles to the synthesis of thiazoles, including this compound, is a significant focus of contemporary research. This includes the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

Solvent-Free Synthesis: The Hantzsch synthesis of thiazole derivatives has been successfully conducted under solvent-free conditions, often with grinding or minimal use of a wetting agent. scispace.comresearchgate.net This approach minimizes volatile organic compound (VOC) emissions and simplifies product purification. For example, the one-pot condensation of α-haloketones, thiourea, and o-hydroxybenzaldehydes has been achieved by grinding the reactants at room temperature, leading to high yields in short reaction times.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Hantzsch synthesis of 2-aminothiazoles has been effectively performed in aqueous media, sometimes with the aid of a catalyst. doaj.org For example, a mixture of ethanol and water has been shown to be a suitable and environmentally benign solvent system for the synthesis of Hantzsch thiazole derivatives. nih.gov

The use of microwave irradiation has also been shown to accelerate the Hantzsch reaction, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govfigshare.com

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of solvent, the use of additives, and the selection and loading of a catalyst.

Influence of Solvent Systems and Additives

The solvent can significantly impact the reaction rate and yield of the Hantzsch thiazole synthesis. While classic approaches often utilize alcohols like ethanol, modern green chemistry approaches have explored a range of solvents.

The following table summarizes the effect of different solvents on the yield of a model Hantzsch thiazole synthesis. nih.gov

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Water | 100 | 5 | 55 |

| Ethanol | 80 | 4 | 60 |

| Methanol | 65 | 6 | 45 |

| 1-Butanol | 110 | 6 | 60 |

| 2-Propanol | 80 | 3 | 65 |

| Ethanol/Water (1:1) | 65 | 2 | 87 |

As indicated in the table, a mixture of ethanol and water provided the highest yield in the shortest reaction time under the tested conditions. This is attributed to the favorable solubility of the reactants and the potential for water to participate in the reaction mechanism.

Additives can also play a role in enhancing the reaction. For instance, in the electrochemical synthesis of thiazoles, the pH of the electrolytic solution and the concentration of substrates are critical parameters that are optimized to maximize the yield. researchgate.net

Catalyst Selection and Loading Effects

The choice of catalyst and its loading are critical for an efficient Hantzsch thiazole synthesis. While the reaction can proceed without a catalyst, particularly under harsh conditions, the use of a catalyst can significantly improve the reaction rate and yield under milder conditions.

Silica-supported solid acids, such as silica (B1680970) sulfuric acid (SiO₂–SO₃H), have been employed as efficient and reusable heterogeneous catalysts for Hantzsch-type reactions. doaj.orgnih.govorganic-chemistry.orgresearchgate.net The catalytic activity is dependent on the amount of catalyst used.

The table below illustrates the effect of catalyst loading on the yield of a model Hantzsch reaction catalyzed by silica-supported tungstosilisic acid (SiW.SiO₂). nih.gov

| Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 0 | 7 | 50 |

| 5 | 2 | 74 |

| 10 | 2 | 79 |

| 15 | 2 | 87 |

| 18 | 2 | 87 |

| 20 | 2 | 87 |

The data shows that the yield increases with catalyst loading up to 15 mol%, after which no further improvement is observed. This suggests that 15 mol% is the optimal catalyst loading for this particular reaction, balancing efficiency and cost. The reusability of such heterogeneous catalysts is a key advantage from a green chemistry perspective.

Temperature, Pressure, and Reaction Time Optimization

The efficiency of the Hantzsch thiazole synthesis is significantly influenced by reaction conditions. Careful optimization of temperature, pressure, and reaction time is essential to maximize product yield and minimize the formation of byproducts.

Temperature: The reaction temperature is a critical parameter in the synthesis of thiazole derivatives. Generally, these reactions are conducted at elevated temperatures to facilitate the condensation and cyclization steps. For analogous Hantzsch syntheses, temperatures can range from ambient to the reflux temperature of the solvent used. For instance, some syntheses of related ethyl 2-aminothiazole-5-carboxylates are carried out at temperatures between 60-70°C. google.com In some cases, microwave-assisted synthesis has been employed, which can significantly reduce reaction times by using higher temperatures, such as 90°C, for short durations. nih.gov The optimal temperature for the synthesis of this compound would need to be determined empirically, balancing reaction rate with the potential for side reactions or decomposition at higher temperatures.

Pressure: The Hantzsch thiazole synthesis is typically performed at atmospheric pressure, and the existing literature on the synthesis of similar thiazole carboxylates does not indicate that pressure is a common parameter for optimization. The reactions are generally carried out in standard laboratory glassware open to the atmosphere (via a condenser) or under an inert atmosphere to prevent side reactions with atmospheric moisture or oxygen. There is no readily available research to suggest that applying pressures above or below atmospheric pressure significantly improves the yield or selectivity of this specific type of thiazole synthesis.

Reaction Time: The duration of the reaction is another key factor to consider for optimization. Reaction times for Hantzsch-type syntheses can vary widely, from as short as 20 minutes to several hours. google.comrsc.org For example, a patent for the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate describes a thermal insulation period of 5-5.5 hours. google.com Microwave-assisted syntheses, in contrast, can often be completed in a matter of minutes. nih.gov The optimal reaction time is dependent on the temperature, the reactivity of the substrates, and the solvent used. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of maximum product formation and to avoid potential degradation of the product with prolonged reaction times.

The following table summarizes typical reaction conditions found in the literature for the synthesis of structurally related thiazole carboxylates, which can serve as a starting point for the optimization of this compound synthesis.

| Thiazole Derivative | Temperature (°C) | Reaction Time | Notes |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 60-70 | 5-5.5 hours | Conventional heating |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 90 | 30 minutes | Microwave-assisted |

| 2-imino-3,4-dimethyl-2,3-dihydrothiazole | 80 | 20 minutes | Acidic conditions |

Considerations for Preparative Scale Synthesis and Industrial Relevance

Scaling up the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several important considerations. These include the cost and availability of starting materials, process safety, efficiency, and the environmental impact of the process.

Starting Materials: For industrial-scale production, the accessibility and cost-effectiveness of the starting materials, such as ethyl 2-chloro-3-oxohexanoate and thioformamide, are of primary importance. The development of a commercially viable process often relies on utilizing readily available and inexpensive precursors.

Process Safety and Efficiency: On a larger scale, exothermic reactions need to be carefully controlled to ensure safety. The Hantzsch synthesis can be exothermic, and efficient heat management is critical. The choice of solvent is also a key consideration; for industrial applications, solvents are selected based on factors such as low toxicity, high flash point, ease of recovery, and low environmental impact. While laboratory syntheses might use a variety of solvents, industrial processes often favor more sustainable and safer options. nih.govgoogle.com

Purification: The purification of the final product on a large scale must be efficient and cost-effective. Methods such as crystallization are often preferred over chromatographic techniques, which can be expensive and generate significant waste. The development of a robust crystallization process is therefore a key aspect of scaling up the synthesis.

Industrial Relevance: Thiazole derivatives are an important class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net For example, certain substituted thiazole carboxylates are key intermediates in the synthesis of drugs like the anti-gout medication Febuxostat. google.comnih.gov The industrial relevance of this compound would likely be as a building block for more complex molecules with potential biological activity. Its structural features could be of interest in the development of new pharmaceutical or agrochemical agents. chemimpex.com The propyl group and the ethyl carboxylate moiety offer sites for further chemical modification, making it a potentially versatile intermediate in organic synthesis.

The following table outlines key considerations for the scale-up of thiazole synthesis.

| Consideration | Laboratory Scale | Preparative/Industrial Scale |

| Starting Materials | High purity, potentially expensive | Cost-effective, readily available |

| Solvent | Wide variety, often based on solubility | Safe, low toxicity, recyclable, low cost |

| Temperature Control | Heating mantles, oil baths | Jacketed reactors with precise temperature control |

| Purification | Chromatography, crystallization | Primarily crystallization, distillation |

| Safety | Standard lab safety procedures | Rigorous process safety management |

| Environmental Impact | Often a secondary consideration | Minimized waste, use of green chemistry principles |

Reactivity and Derivatization Chemistry of Ethyl 4 Propylthiazole 5 Carboxylate

Transformations of the Thiazole (B1198619) Ring System

The thiazole core of ethyl 4-propylthiazole-5-carboxylate can undergo a variety of reactions, including substitutions, cycloadditions, and ring-opening, allowing for extensive derivatization.

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the nature of the substituents already present on the ring. For thiazole itself, the C5 position is the most electron-rich and therefore the preferred site for electrophilic attack. pharmaguideline.com However, in this compound, the C5 position is already substituted. The C2 position is the most electron-deficient and thus the least likely to be attacked by an electrophile. pharmaguideline.com This leaves the C2 position as the most probable site for electrophilic substitution, should the reaction conditions be forcing enough to overcome the deactivating effect of the adjacent nitrogen atom.

Common electrophilic substitution reactions include nitration and halogenation. For instance, the nitration of some five-membered heterocycles can be achieved using a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride. semanticscholar.org Halogenation can also occur at the C2 position, though it may require specific reagents to activate the thiazole ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 2-nitro-4-propylthiazole-5-carboxylate |

| Bromination | Br₂/FeBr₃ | Ethyl 2-bromo-4-propylthiazole-5-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 4-Propyl-5-(ethoxycarbonyl)thiazole-2-sulfonic acid |

Note: The reactivity at the C2 position is generally low for electrophilic substitution, and these reactions may require harsh conditions.

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com While this compound does not have a leaving group at the C2 position, derivatization to introduce one, such as a halogen, would render this position highly reactive towards nucleophiles. For example, a 2-halothiazole derivative can readily undergo nucleophilic substitution with various nucleophiles like amines, alkoxides, and thiolates.

Furthermore, deprotonation at the C2 position can be achieved using strong bases like organolithium reagents, forming a nucleophilic C2-lithiated species. This intermediate can then react with a variety of electrophiles to introduce new substituents at this position. pharmaguideline.com

Thiazole and its derivatives can participate in cycloaddition reactions, although the aromaticity of the ring often requires high temperatures or specific activation. wikipedia.org Diels-Alder reactions, a type of [4+2] cycloaddition, have been reported for certain thiazole derivatives. rsc.orgnih.govclockss.org For instance, 4-alkenylthiazoles can act as dienes in Diels-Alder reactions, with the C4-C5 double bond of the thiazole ring and the adjacent exocyclic double bond participating in the reaction. nih.gov While this compound does not possess an alkenyl group, it is conceivable that under specific conditions, the thiazole ring itself could act as a diene or a dienophile, although this is less common.

The thiazole ring can undergo ring-opening reactions under certain conditions, which can be followed by recyclization to form different heterocyclic systems. For example, treatment with strong reducing agents can lead to cleavage of the thiazole ring. The specific products of such reactions would depend on the nature of the substituents and the reaction conditions.

Chemical Modifications of the Ester Moiety

The ethyl carboxylate group at the C5 position is a versatile functional handle for further derivatization.

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-propylthiazole-5-carboxylic acid. This transformation is a fundamental reaction and can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction is generally irreversible as the resulting carboxylate salt is resistant to nucleophilic attack. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible, and the position of the equilibrium can be shifted towards the products by using a large excess of water.

Table 2: General Conditions for the Hydrolysis of this compound

| Condition | Reagents | General Procedure |

| Basic Hydrolysis | NaOH (aq) or KOH (aq) | The ester is refluxed with an aqueous solution of the base. After the reaction is complete, the solution is cooled and acidified to precipitate the carboxylic acid. |

| Acidic Hydrolysis | H₂O, H₂SO₄ or HCl (catalytic) | The ester is refluxed with an excess of water and a catalytic amount of a strong acid. |

Amidation and Hydrazinolysis for Carboxamide and Hydrazide Derivatives

The ethyl ester functional group is a versatile handle for the synthesis of carboxamide and hydrazide derivatives through reactions with amines and hydrazine (B178648), respectively. These transformations typically proceed via a nucleophilic acyl substitution mechanism.

Amidation: The reaction of this compound with ammonia, primary amines, or secondary amines yields the corresponding 4-propylthiazole-5-carboxamides. This reaction can be performed by heating the ester with the amine, sometimes in the presence of a catalyst. In some cases, direct aminolysis of the ester can be challenging and may require conversion of the ester to a more reactive carboxylic acid, followed by coupling with the amine using standard peptide coupling agents. semanticscholar.orgarkat-usa.org For example, direct solvent-free aminolysis of similar ethyl thiazolecarboxylate esters has been achieved by heating with an amine in the presence of a catalyst like 4,6-dimethylpyrimidin-2-ol. arkat-usa.org

Hydrazinolysis: Treatment of the parent ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent such as ethanol (B145695), leads to the formation of 4-propylthiazole-5-carbohydrazide. This reaction usually proceeds smoothly upon heating. The resulting carbohydrazide (B1668358) is a valuable intermediate for synthesizing other heterocyclic compounds like pyrazoles and triazoles. mdpi.com

The table below illustrates the expected products from these reactions.

| Reagent | Product Name | Product Structure |

| Ammonia (NH₃) | 4-Propylthiazole-5-carboxamide | Formula: C₇H₁₀N₂OS |

| Methylamine (CH₃NH₂) | N-Methyl-4-propylthiazole-5-carboxamide | Formula: C₈H₁₂N₂OS |

| Hydrazine hydrate (N₂H₄·H₂O) | 4-Propylthiazole-5-carbohydrazide | Formula: C₇H₁₁N₃OS |

Reduction of the Ester Group to Alcohol

The ester group of this compound can be readily reduced to a primary alcohol, (4-propylthiazol-5-yl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. ic.ac.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to neutralize the reaction and protonate the resulting alkoxide. quora.com This reduction converts the C5-carboxylate group into a hydroxymethyl group, providing a new site for further chemical modification.

| Reagent | Conditions | Product Name |

| Lithium aluminum hydride (LiAlH₄) | 1. Dry ether or THF2. H₃O⁺ workup | (4-Propylthiazol-5-yl)methanol |

Transesterification for Different Alkyl Esters

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. organic-chemistry.org To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol.

Base-Catalyzed Transesterification: A strong base, such as the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), can be used. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and proceeding through a tetrahedral intermediate.

This method allows for the straightforward synthesis of a variety of alkyl 4-propylthiazole-5-carboxylates.

| Reagent Alcohol (in excess) | Catalyst | Product Name |

| Methanol (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (acid) or NaO-iPr (base) | Isopropyl 4-propylthiazole-5-carboxylate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ (acid) or NaOBn (base) | Benzyl 4-propylthiazole-5-carboxylate |

Functionalization of the Propyl Side Chain

The propyl side chain at the C4 position of the thiazole ring offers opportunities for further derivatization, although it is generally less reactive than the ester group. The carbon atom adjacent to the thiazole ring (the α- or benzylic-like position) is the most activated site for many reactions due to the potential for stabilization of intermediates by the aromatic ring.

Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)

The propyl group can be oxidized, particularly at the carbon atom directly attached to the thiazole ring. The presence of the aromatic thiazole ring makes the benzylic-type hydrogens on this carbon more susceptible to oxidation. almerja.comlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions can be used. orgoreview.comunizin.org

Depending on the reaction conditions, different oxidation products can be obtained. Milder conditions might favor the formation of a ketone, 1-(4-propylthiazol-5-yl)ethan-1-one, while more vigorous conditions would likely cleave the propyl chain to yield 4-acetylthiazole-5-carboxylic acid, which would then be further oxidized to form a dicarboxylic acid if the ester was first hydrolyzed. However, the most common outcome for the oxidation of alkyl chains on aromatic rings is the conversion to a carboxylic acid group, provided a benzylic hydrogen is present. unizin.org

| Reagent | Expected Product Name |

| Potassium permanganate (KMnO₄), heat | 5-(Ethoxycarbonyl)thiazole-4-carboxylic acid |

| Mild oxidizing agent (e.g., CrO₃) | Ethyl 4-(1-oxopropyl)thiazole-5-carboxylate |

Halogenation of the Propyl Chain

Halogenation of the propyl side chain can be achieved via a free-radical mechanism, which preferentially targets the position that forms the most stable radical intermediate. wikipedia.orglscollege.ac.in The carbon alpha to the thiazole ring is analogous to a benzylic position, and a radical at this site would be stabilized by the aromatic ring. Therefore, free-radical halogenation is expected to be selective for this position.

Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light, are commonly used for this type of selective halogenation. youtube.comyoutube.com This reaction introduces a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution or as a handle for organometallic coupling reactions.

| Reagent | Conditions | Product Name |

| N-Bromosuccinimide (NBS) | CCl₄, UV light or BPO | Ethyl 4-(1-bromopropyl)thiazole-5-carboxylate |

| N-Chlorosuccinimide (NCS) | CCl₄, UV light or BPO | Ethyl 4-(1-chloropropyl)thiazole-5-carboxylate |

Alkylation and Arylation at the Propyl Group

Direct alkylation or arylation of the unfunctionalized propyl chain is generally not feasible. However, the introduction of a functional group, such as a halogen as described in the previous section, opens up pathways for C-C bond formation.

For example, the resulting Ethyl 4-(1-halopropyl)thiazole-5-carboxylate could be used in various cross-coupling reactions. It could be converted into a Grignard reagent, which could then be reacted with alkyl or aryl halides. Alternatively, it could participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions if coupled with an appropriate organoboron or organotin reagent. While Friedel-Crafts alkylation is a well-known method for adding alkyl groups to aromatic rings, it is not applicable for adding groups to an existing alkyl chain. libretexts.orgkhanacademy.orgquora.com

A plausible two-step synthetic route is outlined below:

Halogenation: Introduction of a bromine atom at the α-position of the propyl chain using NBS.

Coupling: Reaction of the resulting α-bromo derivative with an organometallic reagent (e.g., an organocuprate or in a palladium-catalyzed reaction) to introduce a new alkyl or aryl group.

| Step 1 Reagent | Step 2 Reagent/Reaction | Final Product Example |

| NBS, UV light | Phenylboronic acid, Pd catalyst (Suzuki Coupling) | Ethyl 4-(1-phenylpropyl)thiazole-5-carboxylate |

| NBS, UV light | Methylmagnesium bromide (Grignard Reagent) | Ethyl 4-(1-methylpropyl)thiazole-5-carboxylate |

Utilization as a Synthetic Building Block for Complex Molecules

The general structure of this compound, featuring a reactive ester group and a modifiable thiazole core, suggests its potential as a building block for more complex molecular architectures. Thiazole rings are prevalent scaffolds in medicinal chemistry and materials science. Typically, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further elaboration. The thiazole ring itself can undergo various transformations, although its reactivity is influenced by the substituents at positions 2, 4, and 5.

Construction of Fused and Bridged Heterocyclic Systems

There is no specific information in the scientific literature on the use of this compound for the construction of fused or bridged heterocyclic systems. In analogous 4-alkylthiazole-5-carboxylate systems, the ester and the alkyl group can be functionalized to participate in cyclization reactions. For instance, functionalization of the alkyl group, followed by intramolecular cyclization with a derivative of the C5-ester, could theoretically lead to fused systems like thiazolo[4,5-b]pyridines. However, no such reactions have been reported for the 4-propyl variant.

Synthesis of Thiazole-Containing Peptidomimetics

The thiazole nucleus is a recognized component in the design of peptidomimetics, where it can act as a bioisostere for peptide bonds or amino acid side chains. The general synthetic strategy involves the coupling of a thiazole-containing carboxylic acid with an amino acid or peptide fragment.

For this compound, a hypothetical pathway to its incorporation into a peptidomimetic would involve the following steps:

Hydrolysis: The ethyl ester would first be saponified to yield 4-propylthiazole-5-carboxylic acid.

Amide Coupling: The resulting carboxylic acid would then be activated (e.g., using coupling reagents like HATU or EDC) and reacted with the N-terminus of an amino acid or peptide to form an amide bond.

This would result in a peptide chain containing a 4-propylthiazole-5-carboxamide moiety. No published studies, however, have demonstrated this specific application for this compound. Research in this area has utilized other derivatives, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, for similar purposes.

Role in the Synthesis of Natural Product Analogues

Thiazole rings are found in a variety of natural products, and synthetic thiazole derivatives are often used to create analogues of these compounds to explore structure-activity relationships. While numerous syntheses of natural product analogues containing a thiazole ring have been reported, none specifically identify this compound as a starting material or intermediate. The utility of a synthetic building block in this context depends on its ability to be incorporated efficiently into the carbon skeleton of the target analogue. The specific 4-propyl and 5-ethoxycarbonyl substitution pattern of the title compound has not been reported in the synthesis of any known natural product analogues.

Based on a comprehensive search for scientific literature and spectral data, it has been determined that specific experimental data for the compound “this compound” is not available in the public domain through the conducted searches. Detailed research findings and data required to populate the requested sections on advanced spectroscopic and structural elucidation are absent.

Specifically, no peer-reviewed articles or database entries containing the following information for this compound could be located:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Solid-State NMR Applications for Polymorphic Studies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) data for molecular weight and elemental composition

Without access to this fundamental spectral data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the instructions. Constructing the content would require speculation or the use of data from analogous but structurally different compounds, which would violate the core requirement of focusing solely on "this compound."

Therefore, the generation of the requested article cannot be completed at this time.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Analysis of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry provides critical information for the structural elucidation of Ethyl 4-propylthiazole-5-carboxylate by analyzing its fragmentation patterns and the characteristic isotopic distribution of the resulting ions. The molecular formula of the compound is C₉H₁₃NO₂S, with a monoisotopic mass of approximately 199.07 daltons.

Fragmentation Pathways: Upon electron ionization (EI), the molecular ion (M⁺˙) of this compound is formed. This high-energy ion undergoes a series of fragmentation reactions, yielding smaller, characteristic ions. The fragmentation is primarily dictated by the functional groups present: the ethyl ester, the propyl group, and the thiazole (B1198619) ring.

Key fragmentation pathways include:

α-Cleavage: The most common fragmentation for esters involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu One significant pathway is the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in a prominent acylium ion.

McLafferty Rearrangement: Esters with alkyl chains of sufficient length can undergo a McLafferty rearrangement. miamioh.eduthieme-connect.de For this compound, this can involve the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

Cleavage of the Propyl Group: Fragmentation of the propyl side chain can occur, typically through the loss of an ethyl radical (•CH₂CH₃), leading to a benzylic-type cation that is stabilized by the thiazole ring. chemguide.co.uk

Thiazole Ring Fission: The thiazole ring itself can fragment, although this often requires higher energy. Cleavage can lead to the loss of small neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (CH₂S).

A summary of plausible fragmentation pathways and the resulting ions is presented in the interactive data table below.

| Proposed Ion Structure | m/z (Mass-to-Charge Ratio) | Proposed Formation Pathway |

|---|---|---|

| [M]⁺˙ (C₉H₁₃NO₂S)⁺˙ | 199 | Molecular Ion |

| [M - •CH₂CH₃]⁺ | 170 | Loss of ethyl radical from propyl group (β-cleavage relative to the ring) |

| [M - •OCH₂CH₃]⁺ | 154 | α-cleavage at the ester group, loss of ethoxy radical |

| [M - CH₂=CH₂]⁺˙ (McLafferty) | 171 | Rearrangement involving the ethyl ester and loss of ethene |

| [M - CH₃CH=CH₂]⁺˙ (McLafferty) | 157 | Rearrangement involving the propyl chain and loss of propene |

Isotopic Patterns: The isotopic pattern in the mass spectrum is determined by the natural abundance of isotopes for each element in the molecule (C, H, N, O, S). fu-berlin.de For this compound (C₉H₁₃NO₂S), the molecular ion peak (M) will be accompanied by smaller peaks at higher mass units, primarily M+1 and M+2. nih.govsisweb.com

M+1 Peak: The relative intensity of the M+1 peak is mainly due to the presence of ¹³C (1.1% natural abundance) and ¹⁵N (0.37% abundance). The contribution from nine carbon atoms (9 x 1.1%) and one nitrogen atom (1 x 0.37%) results in an expected M+1 peak intensity of approximately 10.27% relative to the M peak.

M+2 Peak: The M+2 peak is primarily influenced by the presence of the ³⁴S isotope, which has a relatively high natural abundance of 4.21%. fu-berlin.de Contributions from two ¹³C atoms or one ¹⁸O atom are less significant. Therefore, a distinct M+2 peak with an intensity of about 4.4% (including a smaller contribution from ¹³C₂) relative to the M peak is a key diagnostic feature for sulfur-containing compounds. fu-berlin.de

This characteristic isotopic signature, especially the significant M+2 peak, is crucial for confirming the presence of sulfur and validating the elemental composition of the molecule and its fragments. sisweb.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural characteristics of this compound.

The IR and Raman spectra of this compound are dominated by vibrations associated with the ethyl ester, the propyl group, and the thiazole ring. distantreader.orgrsc.org

Carbonyl Group (C=O): The most intense and characteristic absorption in the IR spectrum is the C=O stretching vibration of the ethyl ester group. libretexts.orgpressbooks.pub This typically appears as a strong band in the region of 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation with the thiazole ring.

C-O Stretching: The ester functionality also gives rise to two C-O stretching vibrations. The C(=O)-O stretch is typically found in the 1250-1300 cm⁻¹ region, while the O-C₂H₅ stretch appears around 1100-1150 cm⁻¹.

C-H Stretching: Vibrations from the propyl and ethyl groups are observed in the 2850-3000 cm⁻¹ region. vscht.cz Specifically, sp³ C-H stretching from the methyl (CH₃) and methylene (B1212753) (CH₂) groups will be present.

Thiazole Ring Vibrations: The thiazole ring exhibits several characteristic vibrations. researchgate.net C=N and C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. rsc.org C-S stretching vibrations are usually weaker and found at lower wavenumbers, often in the 600-800 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alkyl (Propyl, Ethyl) | C-H Stretch | 2850-3000 | Medium-Strong | Medium-Strong |

| Ester | C=O Stretch | 1700-1725 | Very Strong | Medium |

| Thiazole Ring | C=C / C=N Stretch | 1400-1600 | Medium-Variable | Strong |

| Ester | C-O Stretch | 1100-1300 | Strong | Weak |

| Thiazole Ring | C-S Stretch | 600-800 | Weak-Medium | Medium |

This compound lacks strong hydrogen bond donors (like O-H or N-H groups). However, it possesses several hydrogen bond acceptor sites: the nitrogen atom of the thiazole ring and the two oxygen atoms of the ester group. nih.gov Therefore, in protic solvents or in the presence of other donor molecules, it can participate in intermolecular hydrogen bonding. researchgate.net

In the pure state (solid or liquid), the dominant intermolecular forces are expected to be dipole-dipole interactions and van der Waals forces. The polar ester group and the heterocyclic thiazole ring contribute to a significant molecular dipole moment, leading to dipole-dipole attractions that influence the compound's physical properties. mdpi.com The presence of extensive hydrogen bonding networks is not anticipated in the pure substance. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis absorption spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. distantreader.org The primary chromophore is the thiazole ring, which is an aromatic heterocyclic system, conjugated with the carbonyl group of the ester. This extended π-system is responsible for the molecule's characteristic absorption bands.

The expected electronic transitions are:

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system of the thiazole ring and the carboxylate group, these transitions are expected to occur at longer wavelengths (lower energy) compared to non-conjugated systems. Thiazole derivatives typically show absorption maxima for these transitions in the UV region, often between 250-400 nm. researchgate.netmdpi.comekb.eg

n → π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs on the nitrogen, sulfur, or oxygen atoms) to a π* antibonding orbital. These transitions are typically observed as a shoulder on the main π → π* absorption band or as a separate band at a longer wavelength, often in the near-UV region.

The solvent can influence the position of these absorption bands (solvatochromism), with polar solvents often causing shifts in the λₘₐₓ values. distantreader.orgnih.gov

| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | HOMO → LUMO | ~250-400 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | n → LUMO | >300 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

The strong UV absorption of this compound, due to its conjugated π-electron system, allows for its quantitative determination using UV-Vis spectrophotometry. This analytical method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The procedure involves:

Selection of Wavelength (λₘₐₓ): The wavelength of maximum absorbance (λₘₐₓ) is determined from the UV-Vis spectrum of a dilute solution of the compound. Measuring at λₘₐₓ provides the highest sensitivity and minimizes errors.

Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared. The absorbance of each standard is measured at the predetermined λₘₐₓ. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined by interpolation from the linear region of the calibration curve.

This method is widely used for its simplicity, speed, and non-destructive nature, making it suitable for quality control and various analytical applications involving thiazole derivatives.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

The study of this compound by single-crystal X-ray diffraction would provide a definitive three-dimensional model of its molecular structure. This technique would allow for the precise measurement of atomic coordinates within the crystal lattice, from which a wealth of structural information could be derived. The resulting data would be fundamental to understanding the compound's chemical and physical properties.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

From the atomic coordinates obtained through X-ray crystallography, it would be possible to calculate precise intramolecular dimensions.

Table 1: Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | C2 | Data not available |

| S1 | C5 | Data not available |

| N3 | C2 | Data not available |

| N3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C4 | C(propyl) | Data not available |

| C5 | C(ester) | Data not available |

Table 2: Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | S1 | C2 | Data not available |

| C4 | N3 | C2 | Data not available |

| N3 | C4 | C5 | Data not available |

| C(propyl) | C4 | N3 | Data not available |

| C(ester) | C5 | S1 | Data not available |

Table 3: Hypothetical Torsion Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C2 | N3 | C4 | C5 | Data not available |

| S1 | C5 | C4 | N3 | Data not available |

| C(propyl) | C4 | C5 | C(ester) | Data not available |

Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent interactions. Analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions.

Potential supramolecular interactions could include:

Hydrogen Bonds: Although a classical hydrogen bond donor is absent in the primary structure, weak C-H···O or C-H···N interactions might be present.

π-π Stacking: The aromatic thiazole ring could engage in π-π stacking interactions with neighboring rings, influencing the packing arrangement.

Understanding these interactions is a cornerstone of crystal engineering, a field focused on the design and synthesis of functional solid-state materials with desired properties. By identifying the key supramolecular synthons—reliable and predictable intermolecular interactions—it might be possible to design novel crystalline forms of this compound or its derivatives with tailored characteristics.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for modeling the behavior of molecules at the electronic level. DFT methods are often favored for their balance of computational cost and accuracy, making them well-suited for a molecule of this size. These calculations would provide a detailed picture of the molecule's geometry, electronic distribution, and orbital energies.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of Ethyl 4-propylthiazole-5-carboxylate would be calculated to find the global minimum on the potential energy surface. This optimized structure is crucial as it forms the basis for all subsequent electronic property calculations. The analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the FMO analysis would map the distribution of these orbitals across the molecule, indicating the probable sites for electronic interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is a color-coded map where different colors indicate regions of varying electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), susceptible to nucleophilic attack. An MESP map of this compound would be instrumental in predicting its intermolecular interactions and reactive sites.

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on each atom in a molecule. This provides a quantitative measure of the atomic charges, offering a more detailed picture than the qualitative MESP map. By understanding the charge distribution in this compound, one could predict the polarity of its bonds and the electrostatic interactions it might engage in.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Charge (e) |

| S1 | Data not available |

| N3 | Data not available |

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

Theoretical Reactivity Descriptors and Reactivity Site Prediction

Beyond the qualitative predictions from FMO and MESP analyses, theoretical reactivity descriptors offer a quantitative framework for understanding and predicting chemical reactivity. These descriptors are derived from the principles of conceptual DFT.

Fukui Functions for Nucleophilic and Electrophilic Attack

The Fukui function is a powerful reactivity indicator that helps to identify the most reactive sites in a molecule for both nucleophilic and electrophilic attacks. It measures the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) : for predicting sites of nucleophilic attack.

f-(r) : for predicting sites of electrophilic attack.

f0(r) : for predicting sites of radical attack.

By calculating the Fukui functions for this compound, it would be possible to rank the reactivity of each atom in the molecule towards different types of reagents, providing precise predictions of its chemical behavior.

Table 3: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | f+(r) | f-(r) |

| S1 | Data not available | Data not available |

| N3 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

Global and Local Reactivity Indices (e.g., Chemical Hardness, Softness)

The reactivity of this compound can be quantitatively described using global and local reactivity indices derived from Density Functional Theory (DFT). These descriptors help in predicting the chemical behavior of the molecule in various reactions.

Global Reactivity Indices provide a general overview of the molecule's stability and reactivity. Key global indices include:

Chemical Hardness (η): This index measures the resistance of a molecule to change its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule's electron cloud can be polarized. A higher softness value suggests greater reactivity.

Electronegativity (χ): This describes the power of the molecule to attract electrons.

Chemical Potential (μ): Related to electronegativity, this index describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This global index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

A hypothetical data table for the global reactivity indices of this compound would be structured as follows:

| Parameter | Symbol | Formula | Calculated Value (a.u.) |

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Ionization Potential | IP | -EHOMO | Value |

| Electron Affinity | EA | -ELUMO | Value |

| Chemical Hardness | η | (IP - EA) / 2 | Value |

| Chemical Softness | S | 1 / η | Value |

| Electronegativity | χ | (IP + EA) / 2 | Value |

| Chemical Potential | μ | -(IP + EA) / 2 | Value |

| Electrophilicity Index | ω | μ2 / (2η) | Value |

Local Reactivity Indices , such as Fukui functions and local softness, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govrsc.org This analysis is crucial for understanding regioselectivity in chemical reactions involving this compound. By mapping these indices onto the molecular structure, one can visualize the specific atoms (e.g., the nitrogen or sulfur atom in the thiazole (B1198619) ring, or the carbonyl carbon) that are most likely to participate in chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, this would primarily involve studying the rotation around single bonds, particularly the bond connecting the propyl group to the thiazole ring and the bonds within the ethyl carboxylate group.

The presence of a solvent can significantly influence the conformational equilibrium and stability of a molecule. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation.

For this compound, the polarity of the solvent would interact with the polar regions of the molecule, such as the ester group and the thiazole ring. These interactions can stabilize certain conformers over others. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can be used to study how solvent molecules arrange themselves around the solute and how this dynamic interaction affects the conformational preferences and stability of the molecule.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data.

Theoretical calculations can provide valuable predictions of 1H and 13C NMR chemical shifts and spin-spin coupling constants. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose, often employed in conjunction with DFT. mdpi.com

The process involves first obtaining the optimized molecular geometry of this compound. Then, the NMR shielding tensors are calculated for this structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Predicted chemical shifts can help in the assignment of complex experimental spectra. Discrepancies between calculated and experimental values can often be explained by factors such as solvent effects, intermolecular interactions, or conformational averaging, which may not be fully captured by the theoretical model. mdpi.com

A hypothetical data table comparing experimental and calculated NMR data would look like this:

1H NMR Data

| Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (propyl-CH2) | Value | Value |

| H (propyl-CH2) | Value | Value |

| H (propyl-CH3) | Value | Value |

| H (ethyl-CH2) | Value | Value |

| H (ethyl-CH3) | Value | Value |

13C NMR Data

| Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (thiazole-C2) | Value | Value |

| C (thiazole-C4) | Value | Value |

| C (thiazole-C5) | Value | Value |

| C (propyl-CH2) | Value | Value |

| C (propyl-CH2) | Value | Value |

| C (propyl-CH3) | Value | Value |

| C (C=O) | Value | Value |

| C (ethyl-CH2) | Value | Value |

Theoretical calculations are also used to simulate vibrational and electronic spectra.

Vibrational Spectra (IR/Raman): By performing frequency calculations on the optimized geometry of this compound, one can obtain the harmonic vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=O stretching, and ring vibrations of the thiazole moiety. The simulated spectrum can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational bands. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of a molecule. nih.gov This information can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions associated with the thiazole ring and the carboxylate group. The calculated maximum absorption wavelength (λmax) can be compared directly with experimental data.

In Silico Screening and Ligand Design Principles

Computational and theoretical approaches have become indispensable in the field of medicinal chemistry for the rational design and discovery of new therapeutic agents. For derivatives of the thiazole family, including this compound, in silico screening and the application of sophisticated ligand design principles are instrumental in predicting their biological activities and optimizing their structures for enhanced efficacy and selectivity. These computational methods allow for the high-throughput screening of virtual libraries of compounds against specific biological targets, thereby saving significant time and resources in the drug development pipeline.

In silico studies on thiazole derivatives have explored their potential against a wide array of biological targets, including those involved in microbial infections and cancer. ijirt.orgresearchgate.net Molecular docking simulations, a key component of these studies, are frequently employed to predict the binding affinity and interaction patterns of thiazole-containing ligands with the active sites of target proteins. nih.govnih.gov These simulations provide valuable insights into the structural basis of molecular recognition, guiding the design of more potent and specific inhibitors.

For instance, computational analyses of various thiazole derivatives have revealed that specific functional groups and molecular motifs are critical for enhancing binding affinity to target enzymes. ijirt.org The principles derived from such studies can be extrapolated to guide the design of novel analogs of this compound. Key ligand design principles for thiazole derivatives often revolve around optimizing hydrophobic and hydrogen-bonding interactions within the target's binding pocket. researchgate.net

The virtual screening of thiazole-based compounds often involves the creation of a focused library of derivatives with systematic modifications to the core scaffold. These modifications can include altering the substituents at various positions of the thiazole ring to probe the structure-activity relationship (SAR). For this compound, this could involve modifying the propyl group at the C4 position or the ethyl ester at the C5 position to explore interactions with different subpockets of a target protein.

The following table illustrates a hypothetical virtual screening workflow that could be applied to this compound and its analogs against a putative protein target.

| Step | Description | Tools/Software | Objective |

| 1. Target Selection & Preparation | Identification and preparation of the 3D structure of a biologically relevant protein target. | Protein Data Bank (PDB), Schrödinger Maestro, UCSF Chimera | To prepare the receptor for docking by removing water molecules, adding hydrogens, and defining the binding site. |

| 2. Ligand Library Generation | Creation of a virtual library of analogs based on the this compound scaffold. | ChemDraw, MarvinSketch, RDKit | To explore chemical space around the lead compound by varying substituents and functional groups. |

| 3. Molecular Docking | Docking of the ligand library into the prepared receptor active site. | AutoDock Vina, Glide, GOLD | To predict the binding poses and affinities of the virtual compounds. ijirt.org |

| 4. Scoring and Ranking | Ranking of the docked compounds based on their predicted binding energies and interaction patterns. | Docking software scoring functions, MM/GBSA | To prioritize a smaller subset of promising candidates for further investigation. |

| 5. Post-Docking Analysis | Detailed analysis of the interactions (e.g., hydrogen bonds, hydrophobic contacts) of the top-ranked compounds. | LigPlot+, PyMOL, Discovery Studio | To understand the key molecular interactions driving binding affinity and selectivity. |

| 6. ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | QikProp, SwissADME, pkCSM | To assess the drug-like properties of the lead candidates at an early stage. rsc.org |

Furthermore, ligand design principles for thiazole derivatives often leverage the electronic properties of the thiazole ring. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can influence the reactivity and interaction capabilities of the molecule. nih.gov These quantum mechanical calculations provide deeper insights that complement the classical force-field-based docking simulations.

The table below presents hypothetical data from a molecular docking study of this compound and its designed analogs against a hypothetical enzyme target, illustrating the kind of data generated in such computational investigations.

| Compound | Modification from Parent | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | - | -8.5 | Hydrophobic interaction with Leu89, Pi-stacking with Phe121 |

| Analog 1 | Propyl -> Isopropyl | -8.2 | Reduced hydrophobic contact |

| Analog 2 | Propyl -> Cyclopropyl | -8.9 | Enhanced hydrophobic interaction with Leu89 and Val92 |

| Analog 3 | Ethyl ester -> Methyl ester | -8.4 | Similar interactions to parent |

| Analog 4 | Ethyl ester -> Carboxylic acid | -9.5 | Additional hydrogen bond with Ser150 |

| Analog 5 | Addition of p-chlorophenyl at C2 | -10.2 | Halogen bond with Gly148, extensive hydrophobic interactions |

These computational approaches, including virtual screening and the application of ligand design principles, are powerful tools for accelerating the discovery of novel thiazole-based therapeutic agents by prioritizing synthetic efforts and providing a molecular-level understanding of ligand-receptor interactions.

Molecular Interactions and Theoretical Biochemical Relevance

Theoretical Models of Enzyme Binding and Inhibition Mechanisms

Theoretical modeling serves as a powerful tool to predict and analyze the interactions between a small molecule, such as Ethyl 4-propylthiazole-5-carboxylate, and a biological target, typically a protein or enzyme. These computational techniques can elucidate potential binding modes, estimate binding affinities, and provide insights into the mechanisms of action, such as enzyme inhibition.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank the resulting poses.

While specific molecular docking studies featuring this compound are not readily found in the scientific literature, this technique could be hypothetically applied to understand its potential interactions with various enzymes. For instance, the thiazole (B1198619) ring is a common moiety in many biologically active compounds. nih.govmdpi.comnih.govmdpi.com Molecular docking studies on other thiazole derivatives have been used to explore their binding to targets like cyclooxygenase (COX) enzymes, c-Met kinase, and various microbial enzymes. nih.govnih.govnih.gov A hypothetical docking study of this compound would involve selecting a relevant protein target and using software to predict how the propyl and ethyl carboxylate groups orient themselves within the binding pocket to form interactions, such as hydrogen bonds or hydrophobic contacts.

A typical output of such a study would be a ranked list of binding poses and their corresponding binding energy scores, as illustrated in the hypothetical data table below.

| Hypothetical Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 |

| c-Met Kinase | -6.8 | Met1160, Tyr1230, Asp1222 |

| Bacterial DNA Gyrase B | -8.1 | Asp73, Asn46, Ile78 |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In the context of a ligand-enzyme complex, an MD simulation can provide detailed information about the stability of the binding pose predicted by molecular docking, the flexibility of the protein and ligand, and the specific interactions that contribute to the binding affinity. The simulation solves Newton's equations of motion for a system of particles, allowing researchers to observe the dynamic behavior of the complex.

There are no published molecular dynamics simulation studies specifically for this compound. However, MD simulations are frequently used for other thiazole derivatives to validate docking results and to understand the dynamic nature of the interactions. nih.gov A hypothetical MD simulation of an this compound-enzyme complex would track the atomic positions over a period of nanoseconds. The analysis of the simulation trajectory could reveal the stability of hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. This is achieved by developing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined activities.

Specific QSAR studies for this compound are not available. However, QSAR studies have been performed on various series of thiazole derivatives to understand the structural requirements for their biological activities, such as inhibitory effects on vascular endothelial growth factor (VEGF) receptors. nih.gov To develop a QSAR model that could predict the activity of this compound, a series of structurally related analogs would need to be synthesized and tested for a specific biological activity. Then, various molecular descriptors would be calculated for each compound, and statistical methods would be used to build a predictive model.

Relevant molecular descriptors could include:

Topological descriptors: Related to the 2D representation of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Physicochemical descriptors: Like hydrophobicity (LogP) and molar refractivity.